

comparing reactivity of 2-bromo-4-(n-morpholino)-benzaldehyde with similar compounds

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Compound of Interest

Compound Name: 2-bromo-4-(n-morpholino)-benzaldehyde

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A Comparative Guide to the Reactivity of **2-bromo-4-(n-morpholino)-benzaldehyde** and Structurally Related Compounds

This guide provides an objective comparison of the chemical reactivity of **2-bromo-4-(n-morpholino)-benzaldehyde** with analogous compounds. The analysis is supported by experimental data from related substrates and focuses on key transformations relevant to researchers, scientists, and drug development professionals. The dual functionality of this molecule—an aldehyde and an aryl bromide—offers two distinct sites for chemical modification, the reactivity of which is modulated by the electronic and steric interplay of its substituents.

Understanding Substituent Effects

The reactivity of **2-bromo-4-(n-morpholino)-benzaldehyde** is governed by the electronic and steric effects of its three key functional groups: the ortho-bromo group, the para-morpholino group, and the aldehyde group.

- **Aldehyde Group (-CHO):** This group is strongly electron-withdrawing and deactivates the benzene ring towards electrophilic substitution. Conversely, it activates the carbonyl carbon for nucleophilic attack.

- **Bromo Group (-Br):** Located at the ortho position, the bromine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Its presence also introduces steric hindrance around the aldehyde and the C-Br bond.^{[1][2]}
- **Morpholino Group (-N(CH₂CH₂)₂O):** The nitrogen atom of the morpholino group has a lone pair of electrons that it can donate to the benzene ring through a strong resonance effect (+R). This makes it a powerful electron-donating group (EDG), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. The Hammett constant (σ_p) for the para-morpholino group is approximately -0.66, indicating strong electron-donating character.^{[3][4]}

The combination of a strong electron-donating morpholino group and an electron-withdrawing bromo group on the same aromatic ring creates a "push-pull" electronic environment, influencing the reactivity at both the aldehyde and the C-Br bond.

Reactivity at the Aldehyde Functional Group

The primary reactions of the aldehyde group involve nucleophilic addition. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity, while electron-donating groups (EDGs) decrease it.^{[5][6]}

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.^[7] The reaction is enhanced by EWGs on the benzaldehyde ring. The strong electron-donating morpholino group in **2-bromo-4-(n-morpholino)-benzaldehyde** is expected to reduce the reactivity of the aldehyde towards Knoevenagel condensation compared to benzaldehydes substituted with electron-withdrawing groups.

Table 1: Comparative Yields in Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Benzaldehyde Derivative	4-Substituent	Expected Relative Reactivity	Representative Yield (%)
4-Nitrobenzaldehyde	-NO ₂ (EWG)	High	88[8]
4-Chlorobenzaldehyde	-Cl (EWG)	Moderate-High	~85-95
Benzaldehyde	-H	Moderate	~80-90
4-Methylbenzaldehyde	-CH ₃ (EDG)	Moderate-Low	~75-85
2-bromo-4-(n-morpholino)-benzaldehyde	-Morpholino (Strong EDG)	Low	Estimated 60-75

Yields are representative and can vary based on specific reaction conditions. The yield for the target compound is an educated estimate based on electronic effects.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes via reaction with a phosphonium ylide.[9] [10] Similar to other nucleophilic additions, the reaction rate is accelerated by EWGs on the benzaldehyde.[5] Therefore, the electron-donating morpholino group is expected to decrease the reactivity of **2-bromo-4-(n-morpholino)-benzaldehyde** in the Wittig reaction compared to unsubstituted or EWG-substituted benzaldehydes.

Table 2: Comparative Reactivity in Wittig Reactions of Substituted Benzaldehydes

Benzaldehyde Derivative	4-Substituent	Relative Rate Constant (k/k ₀)
4-Nitrobenzaldehyde	-NO ₂ (EWG)	14.7
4-Chlorobenzaldehyde	-Cl (EWG)	2.75
Benzaldehyde	-H	1.00
4-Methylbenzaldehyde	-CH ₃ (EDG)	0.45
4-Methoxybenzaldehyde	-OCH ₃ (EDG)	0.23
2-bromo-4-(n-morpholino)-benzaldehyde	-Morpholino (Strong EDG)	< 0.23 (Estimated)

Data adapted from a comparative study on substituted benzaldehydes.[\[11\]](#) The relative rate for the target compound is an estimate.

Reductive Amination

Reductive amination involves the formation of an imine from an aldehyde and an amine, followed by reduction to a new amine.[\[12\]](#) The initial imine formation is often the rate-limiting step and is influenced by the electrophilicity of the carbonyl carbon. While a wide range of substituted benzaldehydes undergo this reaction in high yields, the presence of a strong EDG like the morpholino group may require longer reaction times or the use of a Lewis acid catalyst to facilitate imine formation.[\[13\]](#)[\[14\]](#)

Reactivity at the Aryl Bromide Position

The C-Br bond is a key site for palladium-catalyzed cross-coupling reactions. The reactivity in these reactions is influenced by the electronic density of the aryl halide and steric hindrance around the C-Br bond.[\[11\]](#)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[\[15\]](#) The rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond. This step is generally favored for electron-poor aryl halides. However, the use of modern, bulky, and

electron-rich phosphine ligands has enabled the efficient coupling of electron-rich aryl halides as well. The ortho-bromo substituent in the target molecule may experience some steric hindrance, but successful couplings of ortho-substituted anilines have been reported.^[15]

Table 3: Comparative Yields in Suzuki-Miyaura Coupling of Substituted Aryl Bromides with Phenylboronic Acid

Aryl Bromide	4-Substituent	Expected Relative Reactivity	Representative Yield (%)
4-Bromobenzonitrile	-CN (EWG)	High	>95
4-Bromochlorobenzene	-Cl (EWG)	Moderate-High	~90
Bromobenzene	-H	Moderate	~85-95
4-Bromotoluene	-CH ₃ (EDG)	Moderate-Low	~80-90
2-bromo-4-(n-morpholino)-benzaldehyde	-Morpholino (Strong EDG)	Low	Estimated 70-85

Yields are illustrative and highly dependent on the catalyst system and reaction conditions.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine.^{[16][17]} Similar to the Suzuki coupling, the oxidative addition step is crucial. While electron-rich aryl bromides can be more challenging substrates, specialized ligand systems (e.g., XPhos, t-BuXPhos) have been developed to facilitate these transformations, often providing good to excellent yields.^[18]

Cyanation

The introduction of a nitrile group via palladium-catalyzed cyanation of aryl bromides is another important transformation. The reactivity trend generally follows that of other cross-coupling reactions, where electron-withdrawing groups on the aryl bromide enhance reactivity. However, efficient protocols exist for a wide range of substrates, including those with electron-donating groups.^[19]

Experimental Protocols

General Protocol for Knoevenagel Condensation

- **Setup:** To a round-bottom flask, add the substituted benzaldehyde (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and a suitable solvent (e.g., ethanol, 10 mL).
- **Catalyst Addition:** Add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).
- **Reaction:** Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Coupling

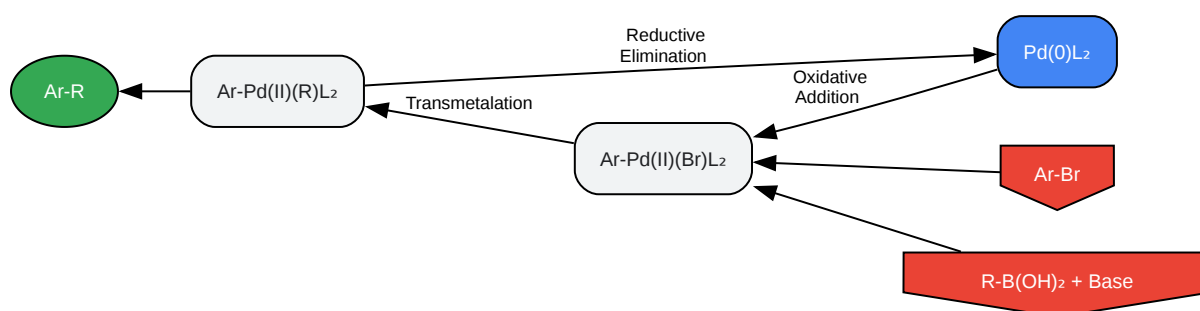
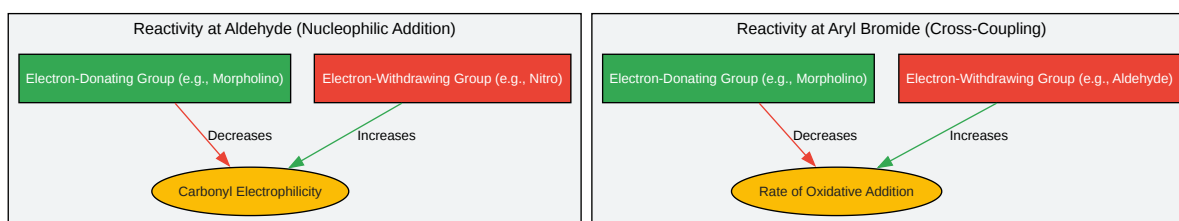
- **Setup:** In a Schlenk flask, combine the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a base (e.g., K_2CO_3 , 2.0 mmol), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%).
- **Solvent Addition:** Add a degassed solvent system (e.g., a mixture of toluene and water).
- **Reaction:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.
- **Work-up:** Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

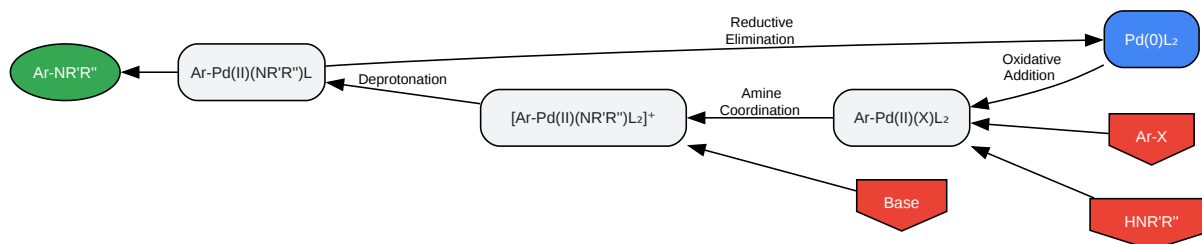
General Protocol for Buchwald-Hartwig Amination

- **Setup:** In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

- Reagent Addition: Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane).
- Reaction: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (as monitored by TLC or GC-MS).
- Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizations





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